molecular formula C13H24N2O3 B008871 N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)heptanamide CAS No. 101397-87-9

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)heptanamide

Cat. No.: B008871
CAS No.: 101397-87-9
M. Wt: 307.38 g/mol
InChI Key: VHYYJWLKCODCNM-UHFFFAOYSA-N
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Description

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)heptanamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a heptanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)heptanamide typically involves the reaction of a heptanoic acid derivative with a hexose derivative under specific conditions. The process often includes the use of catalysts and protective groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include methylamine and various protecting agents for the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)heptanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)heptanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)nonanamide: Similar structure but with a longer carbon chain.

    N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)octanamide: Similar structure but with a shorter carbon chain.

Uniqueness

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)heptanamide is unique due to its specific combination of a heptanamide backbone and multiple hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO6/c1-3-4-5-6-7-12(19)15(2)8-10(17)13(20)14(21)11(18)9-16/h10-11,13-14,16-18,20-21H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYYJWLKCODCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394518
Record name N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)heptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101397-87-9
Record name N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)heptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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